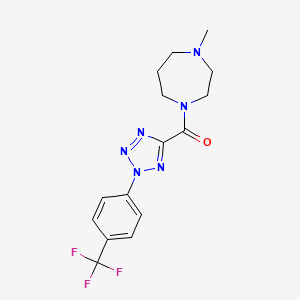

![molecular formula C20H15N3O3S B2620764 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-45-0](/img/structure/B2620764.png)

2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring includes carbon, nitrogen, and sulfur atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine core, with various functional groups attached, including a phenoxyphenyl group and a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one specified, involves reactions that yield a variety of structural motifs with potential pharmacological activities. A foundational approach to synthesizing these compounds can involve condensation reactions, often starting from Biginelli compounds. This method allows for the generation of diverse thiazolopyrimidines through modifications at different positions of the pyrimidine ring, enabling the exploration of their chemical and biological properties (Kappe & Roschger, 1989). Furthermore, the antimicrobial activity of certain thiazolopyrimidine derivatives has been studied, suggesting their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Molecular Modifications and Biological Activities

The modification of thiazolopyrimidine structures, including the introduction of various substituents, has been explored to study their effects on biological activities. For instance, structural modifications aiming at enhancing antimicrobial and anti-inflammatory properties have been a significant focus. Some derivatives have shown moderate anti-inflammatory activity, indicating the potential for further optimization as therapeutic agents (Tozkoparan et al., 1999). Additionally, the synthesis of novel compounds based on the thiazolopyrimidine scaffold has been targeted for their analgesic and anti-inflammatory properties, further highlighting the versatility of this chemical framework in drug discovery (Abu‐Hashem et al., 2020).

Structural Insights and Conformational Studies

Research into the conformational features and supramolecular aggregation of thiazolopyrimidines has provided insights into how structural variations influence the physical and chemical properties of these compounds. Studies on different substituents and their positions within the thiazolopyrimidine ring system have revealed significant differences in intermolecular interaction patterns, which can inform the design of compounds with desired properties (Nagarajaiah & Begum, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The compound belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities . .

Mode of Action

Thiazolo[3,2-a]pyrimidines generally work by interacting with biological targets in the body .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities .

Propriétés

IUPAC Name |

2-methyl-5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-13-12-23-19(25)17(11-21-20(23)27-13)18(24)22-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGECTIHHZHTYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)

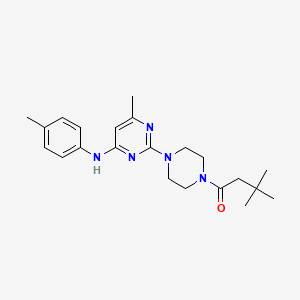

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2620684.png)

![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)

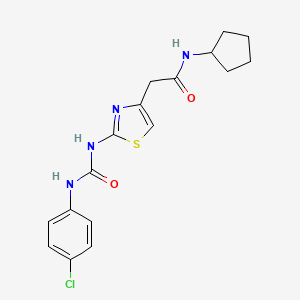

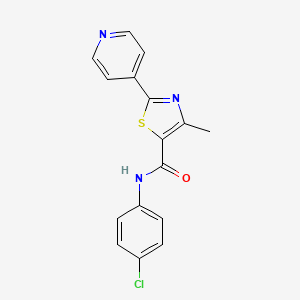

![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)

![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)